BMS-433771 - 543700-68-1

BMS-433771

Catalog Number: EVT-263020
CAS Number: 543700-68-1
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-433771 is a novel inhibitor of respiratory syncytial virus (RSV), binding the RSV F glycoprotein and inhibiting membrane fusion.
Synthesis Analysis

Methods and Technical Details

BMS-433771 was synthesized through a multi-step organic synthesis process that involved the modification of benzimidazole scaffolds. The synthesis typically begins with the formation of the benzimidazole core, followed by various substitution reactions to introduce functional groups that enhance its pharmacological properties.

The synthetic route includes:

  1. Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
  2. Substitution Reactions: Various substituents are introduced to optimize the compound's binding affinity and selectivity for the RSV fusion protein.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-433771 is characterized by a benzimidazole ring system, which is crucial for its interaction with the RSV fusion protein. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing its binding mode within the RSV fusion protein complex.

Key structural features include:

  • Molecular Formula: C₁₄H₁₃N₅O
  • Molecular Weight: 255.29 g/mol
  • Binding Interactions: BMS-433771 binds within the central cavity of the prefusion form of the RSV fusion protein, stabilizing it in a conformation that prevents membrane fusion .
Chemical Reactions Analysis

Reactions and Technical Details

BMS-433771 primarily acts by inhibiting the fusion process necessary for RSV entry into host cells. The mechanism involves:

  1. Inhibition of Membrane Fusion: By binding to specific sites on the RSV fusion protein, BMS-433771 prevents conformational changes required for viral entry.
  2. Resistance Mapping: Studies have shown that mutations in the F1 subunit of the fusion protein can confer resistance to BMS-433771, indicating critical residues involved in drug binding .

The compound has been tested in various assays to evaluate its antiviral efficacy against multiple RSV strains, demonstrating significant reductions in viral titers in vitro and in vivo models .

Mechanism of Action

Process and Data

The mechanism of action for BMS-433771 involves:

  1. Binding to Fusion Protein: The compound binds to the prefusion form of the RSV fusion protein, specifically targeting regions that undergo conformational changes during viral entry.
  2. Prevention of Syncytium Formation: By inhibiting these conformational changes, BMS-433771 effectively prevents not only viral entry but also syncytium formation, which is a hallmark of severe RSV infections .

Pharmacokinetic studies have shown that upon oral administration, BMS-433771 achieves significant systemic exposure and demonstrates antiviral activity in animal models infected with RSV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-433771 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits moderate solubility in aqueous environments.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: Its lipophilic nature contributes to its ability to penetrate cellular membranes effectively.

These properties are critical for its bioavailability and efficacy as an oral antiviral agent against RSV .

Applications

Scientific Uses

BMS-433771 has significant potential applications in virology and clinical settings:

  1. Antiviral Therapy: It is being investigated as a therapeutic option for treating RSV infections, particularly in vulnerable populations such as infants and immunocompromised individuals.
  2. Research Tool: The compound serves as a valuable tool in research settings for studying RSV biology and testing new antiviral strategies.

The ongoing development and evaluation of BMS-433771 highlight its promise as a novel treatment option for respiratory syncytial virus infections, contributing to advancements in antiviral therapeutics .

Introduction to BMS-433771 in Antiviral Research

Virological Significance of Respiratory Syncytial Virus (RSV) as a Therapeutic Target

Respiratory Syncytial Virus (RSV) represents a formidable global health challenge, particularly affecting vulnerable populations including infants, elderly individuals, and immunocompromised adults. As the most common cause of hospitalization in infants worldwide, RSV infections result in approximately 3.2 million hospitalizations and 120,000 deaths annually among children under five years of age [10]. In elderly populations, RSV manifests as a flu-like illness often misdiagnosed as influenza, contributing significantly to mortality with over 17,000 RSV-attributable deaths annually in the United States alone, 78% of which occur in persons over 65 [2]. The economic burden is substantial, with direct medical costs exceeding $650 million per year in the U.S. for pediatric cases alone [9].

RSV belongs to the Pneumoviridae family, featuring a negative-sense single-stranded RNA genome encoding 11 proteins. The fusion (F) glycoprotein is pivotal for viral entry, mediating fusion between the viral envelope and host cell membrane through dramatic conformational changes. This protein exists in metastable prefusion and highly stable postfusion states, with the transition between these conformations driving membrane fusion [9] [10]. The F protein's conservation across RSV strains and its essential role in infection establishment make it an exceptionally attractive target for therapeutic intervention. Despite this clear medical need, treatment options remained limited for decades, with only aerosolized ribavirin and the monoclonal antibody palivizumab available prior to recent advancements [2] [10].

Historical Context of RSV Fusion Inhibitor Development

The quest for effective RSV fusion inhibitors began in earnest during the late 20th century as structural insights into viral fusion mechanisms emerged. Early research identified peptides derived from heptad repeat regions (HRC and HRN) of the F protein that could inhibit fusion by interfering with six-helix bundle formation, a critical step in membrane fusion [1]. However, peptide-based inhibitors faced significant pharmacological limitations including poor oral bioavailability and metabolic instability.

The discovery of small-molecule fusion inhibitors represented a major advancement. BABIM (bis(5-amidino-2-benzimidazolyl)methane) emerged as a pioneering compound with demonstrable fusion inhibition, but its clinical utility was hampered by unfavorable pharmacokinetic properties and insufficient potency [2]. Subsequent chemical optimization efforts produced the benzimidazole-based inhibitor BMS-433771, which exhibited substantially improved antiviral activity and pharmacokinetic profiles. This breakthrough occurred against a backdrop of increasing understanding of RSV F protein structural biology, particularly the identification of hydrophobic cavities within the prefusion trimer that could accommodate small-molecule inhibitors [1] [7].

Table 1: Evolution of RSV Fusion Inhibitors Leading to BMS-433771

Compound ClassRepresentative CompoundEC₅₀ (nM)Key LimitationsDevelopment Stage
Heptad Repeat PeptidesHRC-derived peptides100-1000Poor bioavailability, rapid clearancePreclinical
Early Small MoleculesBABIM500-1000Low potency, limited efficacyResearch compound
Benzimidazole DerivativesBMS-23367550-100Suboptimal pharmacokineticsLead optimization
Optimized BenzimidazolonesBMS-43377110-20Resistance mutationsClinical candidate

Parallel efforts yielded other chemotypes including JNJ-53718678, which demonstrated binding to the prefusion F protein with nanomolar affinity (KD = 7.4 nM) [9]. However, BMS-433771 stood out for its exceptional oral bioavailability and well-characterized mechanism, positioning it as a prototype for orally bioavailable RSV therapeutics.

Emergence of BMS-433771 as a Novel Small-Molecule Antiviral Agent

BMS-433771 (chemical name: 1-[(2S)-1-(4-benzyl-1-piperazinyl)-3-(1H-indol-3-yl)-2-propan-yl]-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one) emerged from systematic structure-activity relationship (SAR) studies at Bristol-Myers Squibb. The compound was specifically engineered to overcome the pharmacokinetic limitations of earlier fusion inhibitors while maintaining potent antiviral activity [1] [7]. With a molecular weight of 377.44 g/mol and the chemical formula C21H23N5O2, BMS-433771 demonstrated exceptional in vitro potency against diverse RSV strains [3] [5].

The antiviral activity of BMS-433771 is characterized by remarkably low EC50 values averaging 20 nM against both group A and B laboratory strains and clinical isolates of RSV [1] [3]. This broad-spectrum activity was confirmed across multiple assays, including plaque reduction and cytopathic effect (CPE) inhibition assays in HEp-2 and A549 cell lines. Crucially, BMS-433771 maintained this potency against clinical isolates while exhibiting minimal cytotoxicity (CC50 > 100 μM in HEp-2 cells), resulting in an exceptional selectivity index exceeding 5,000 [3] [5].

Table 2: Antiviral Activity Profile of BMS-433771 Against RSV Clinical Isolates

Virus StrainVirus GroupCell LineEC₅₀ (nM)Reference
LongAHEp-220 [2]
A2AA54913 [3]
BWash/18537/62BHEp-228 [2]
Clinical isolate 1AHEp-218 [2]
Clinical isolate 2BHEp-222 [2]

The defining pharmacological advantage of BMS-433771 over earlier fusion inhibitors was its significant oral bioavailability, demonstrated through pharmacokinetic studies in rodent models. This property enabled the first demonstration of oral efficacy against RSV infection in vivo, with dose-dependent reduction in pulmonary viral titers observed in both mouse and cotton rat models following oral administration [2] [5]. The compound's pharmacokinetic profile, characterized by good absorption and distribution properties, alongside its favorable toxicity profile, established BMS-433771 as a promising candidate for clinical development and a prototype for novel class I viral fusion inhibitors [1].

Properties

CAS Number

543700-68-1

Product Name

BMS-433771

IUPAC Name

1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2

InChI Key

KSHJXDWYTZJUEI-UHFFFAOYSA-N

SMILES

C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO

Solubility

Soluble in DMSO

Synonyms

BMS 433771
BMS-433771
BMS433771

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.